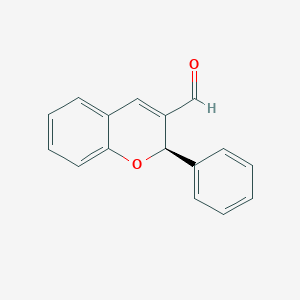

(2R)-2-Phenyl-2H-chromene-3-carboxaldehyde

Description

Overview of 2H-Chromene Derivatives in Chemical Research

2H-Chromene derivatives are a prominent class of oxygen-containing heterocyclic compounds that are integral to a multitude of natural products and pharmacologically active molecules. benthamscience.comsemanticscholar.org Their structural motif is a cornerstone in the development of new therapeutic agents, with documented activities including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. benthamscience.comresearchgate.net The versatility of the 2H-chromene core allows for a wide range of substitutions, leading to a vast chemical space for the exploration of structure-activity relationships. mdpi.com In materials science, these compounds are investigated for their unique photophysical properties. benthamscience.com

The synthesis of 2H-chromenes has been a subject of extensive research, with numerous methods developed to construct this heterocyclic system. These synthetic strategies can be broadly categorized into metal-catalyzed reactions, metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis. benthamscience.com The continuous development of novel and efficient synthetic routes to access functionalized 2H-chromenes remains a significant focus in contemporary organic chemistry. semanticscholar.org

Stereochemistry in Chromene Systems: Focus on the (2R)-Configuration

The introduction of a stereocenter at the C2 position of the chromene ring, as in (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde, adds a layer of complexity and potential for stereospecific interactions with biological targets. Chirality plays a crucial role in the pharmacological activity of many drugs, as different enantiomers can exhibit distinct biological effects. nih.gov The (2R)-configuration denotes a specific three-dimensional arrangement of the substituents around the chiral center, which can be determined using various spectroscopic and crystallographic techniques.

The enantioselective synthesis of chiral chromenes has become a significant area of research, with organocatalysis emerging as a powerful tool to achieve high levels of stereocontrol. nih.gov Chiral organocatalysts can facilitate domino reactions, such as oxa-Michael-aldol condensations, to produce enantiomerically enriched 2H-chromene derivatives. nih.gov The ability to selectively synthesize the (2R)-enantiomer is crucial for investigating its specific biological properties and for the development of stereochemically pure therapeutic agents.

The Role of the Carboxaldehyde Moiety in Chromene Reactivity and Derivatization

The carboxaldehyde group at the C3 position of the 2H-chromene ring is a key functional handle that dictates the reactivity of this compound and allows for a wide range of chemical transformations. This aldehyde group can participate in a variety of reactions, making it a valuable precursor for the synthesis of more complex molecules.

For instance, the aldehyde can undergo oxidation to the corresponding carboxylic acid, reduction to an alcohol, or can be converted to an alkene via olefination reactions such as the Wittig reaction. semanticscholar.orgias.ac.in It can also serve as an electrophile in nucleophilic addition reactions and as a component in the formation of imines and other nitrogen-containing heterocycles. nih.gov This versatility in derivatization is instrumental in creating libraries of related compounds for biological screening and in the synthesis of functionalized materials. semanticscholar.orgekb.eg

Historical Context and Recent Advancements in this compound Research

The synthesis of chromene derivatives has a rich history, with early methods often relying on classical condensation reactions. The development of more sophisticated catalytic systems, including both metal-based and organocatalytic approaches, has significantly advanced the field, allowing for greater control over the structure and stereochemistry of the products. benthamscience.comrsc.org

The advent of asymmetric organocatalysis in the early 2000s marked a turning point in the synthesis of chiral molecules, including chromenes. nih.govresearchgate.net This field has witnessed rapid growth, providing powerful methods for the enantioselective construction of complex molecular architectures under mild and environmentally benign conditions. nih.gov

Recent research has focused on the development of highly efficient and stereoselective methods for the synthesis of enantiomerically pure 2-phenyl-2H-chromene derivatives. While much of the literature discusses the synthesis and biological activity of chromenes as a general class, specific studies focusing solely on the this compound enantiomer are still emerging. Current advancements are geared towards refining catalytic systems to achieve near-perfect enantioselectivity and exploring the unique biological profile and potential applications of this specific chiral molecule. nih.gov The derivatization of the carboxaldehyde group to create novel compounds with enhanced biological activity is also an active area of investigation. nih.govias.ac.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-11,16H/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKURGXVANGNSK-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(=CC3=CC=CC=C3O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474718 | |

| Record name | (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911107-22-7 | |

| Record name | (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2r 2 Phenyl 2h Chromene 3 Carboxaldehyde and Its Stereoisomers

Asymmetric Synthetic Approaches to 2-Phenyl-2H-chromene-3-carboxaldehydes

The development of asymmetric methods to access enantioenriched 2-phenyl-2H-chromene-3-carboxaldehydes is crucial for the synthesis of chiral molecules with potential therapeutic applications. Organocatalysis has emerged as a powerful tool in this endeavor, enabling the enantioselective construction of the chromene core.

Organocatalytic Domino Oxa-Michael/Aldol (B89426) Reactions for Enantioselective Synthesis

A prominent strategy for the asymmetric synthesis of 2-phenyl-2H-chromene derivatives involves an organocatalytic domino oxa-Michael/aldol reaction. nih.govbeilstein-journals.org This reaction sequence typically occurs between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde, such as cinnamaldehyde (B126680). nih.govresearchgate.net The process is initiated by the formation of an iminium ion between the organocatalyst and the α,β-unsaturated aldehyde, which activates it for the subsequent nucleophilic attack. nih.gov The phenolic hydroxyl group of the salicylaldehyde then undergoes an oxa-Michael addition to the activated intermediate. This is followed by an intramolecular aldol condensation and subsequent dehydration to furnish the 2H-chromene scaffold. nih.gov The use of chiral organocatalysts allows for the enantioselective formation of the stereocenter at the C2 position. While this method has proven effective in generating various 3-substituted 2-phenyl-2H-chromene derivatives, achieving high enantioselectivity for the synthesis of 2-phenyl-2H-chromene-3-carboxaldehydes can be challenging. nih.gov

Chiral Catalyst Development and Optimization (e.g., L-Pipecolinic Acid, TMG)

The choice of chiral catalyst is critical in the organocatalytic domino oxa-Michael/aldol reaction to achieve high yields and enantioselectivities. Researchers have explored various organocatalysts, including amino acids and their derivatives, as well as guanidines.

L-Pipecolinic Acid: L-Pipecolinic acid has been investigated as an organocatalyst for the synthesis of 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov In the reaction between salicylaldehydes and β-nitrostyrene, L-pipecolinic acid was found to catalyze the domino oxa-Michael/aldol reaction to produce 3-nitro-2-phenyl-2H-chromenes in high yields. beilstein-journals.orgnih.gov However, the enantioselectivities achieved with L-pipecolinic acid in these transformations were generally poor, typically ranging from 5% to 17% enantiomeric excess (ee). nih.govnih.gov

Tetramethylguanidine (TMG): 1,1,3,3-Tetramethylguanidine (B143053) (TMG) is a strong, non-nucleophilic base that has also been employed as a catalyst in the synthesis of 2-phenyl-2H-chromene derivatives. nih.govwikipedia.org TMG has been shown to be effective in promoting the reaction between salicylaldehyde and cinnamaldehyde to yield 2-phenyl-2H-chromene-3-carboxaldehyde. nih.gov Unlike the chiral amino acid catalysts, TMG is achiral and therefore does not induce enantioselectivity. However, it is an efficient catalyst for the formation of the racemic product in high yields. nih.gov TMG's utility lies in its ability to facilitate the reaction, often as a substitute for more expensive bases like DBU and DBN.

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Pipecolinic Acid | Salicylaldehyde and β-nitrostyrene | 3-Nitro-2-phenyl-2H-chromene | High | 5-17% | nih.govnih.gov |

| Tetramethylguanidine (TMG) | Salicylaldehyde and Cinnamaldehyde | 2-Phenyl-2H-chromene-3-carboxaldehyde | High | Not Applicable (achiral) | nih.gov |

Diastereoselective Synthesis and Control in Related Chromene Systems

While the primary focus is often on enantioselectivity at the C2 position, the control of diastereoselectivity becomes important when additional stereocenters are present in the molecule. Research into the synthesis of highly functionalized chromene systems has demonstrated the potential for high diastereocontrol. For instance, quadruple-cascade reactions have been developed to construct complex tetrahydro-6H-benzo[c]chromenes with five stereogenic centers, achieving high diastereoselectivity and excellent enantioselectivity. beilstein-journals.org Although not directly applied to (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde, these methodologies showcase the possibility of controlling the stereochemical outcome in related chromene systems. The principles of stereocontrol in these complex reactions could potentially be adapted to achieve diastereoselective syntheses of more substituted 2-phenyl-2H-chromene-3-carboxaldehyde derivatives.

Regioselective Synthesis of Chromene-3-Carbaldehyde Scaffolds

The regioselective introduction of the carboxaldehyde group at the C3 position of the chromene ring is a key challenge in the synthesis of these compounds. Several classical and modern synthetic methods have been employed to achieve this regioselectivity with high efficiency.

Vilsmeyer-Haack Formylation Strategies

The Vilsmeyer-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). thieme-connect.com The Vilsmeier reagent acts as an electrophile in an electrophilic substitution reaction. wikipedia.org In the context of chromene synthesis, the Vilsmeyer-Haack reaction can be applied to flavanone (B1672756) precursors to regioselectively introduce a formyl group at the C3 position, leading to the formation of 4-chloro-2-phenyl-2H-chromene-3-carbaldehydes in excellent yields. nih.govmdpi.com This approach provides a reliable route to the desired chromene-3-carbaldehyde scaffold.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Flavanones | DMF, POCl₃ | 4-Chloro-2-phenyl-2H-chromene-3-carbaldehydes | Excellent | nih.govmdpi.com |

Condensation Reactions of Salicylaldehydes with Unsaturated Aldehydes (e.g., Cinnamaldehyde, Acrolein)

One of the most direct and common methods for the synthesis of 2-phenyl-2H-chromene-3-carboxaldehyde involves the condensation reaction of a salicylaldehyde with an α,β-unsaturated aldehyde. researchgate.net This reaction is a type of oxa-Michael-aldol reaction. researchgate.net

Cinnamaldehyde: The reaction between salicylaldehyde and cinnamaldehyde is a well-established route to 2-phenyl-2H-chromene-3-carboxaldehyde. ias.ac.in This reaction is often catalyzed by a base, such as pyrrolidine (B122466), in a solvent like dimethyl sulfoxide (B87167) (DMSO). ias.ac.in The reaction proceeds via an initial oxa-Michael addition of the phenolic hydroxyl group of salicylaldehyde to the β-carbon of cinnamaldehyde, followed by an intramolecular aldol condensation and subsequent dehydration to afford the final product. researchgate.net This method is efficient and provides good to excellent yields of the desired product. researchgate.net

Acrolein: Similarly, the reaction of salicylaldehydes with acrolein, another α,β-unsaturated aldehyde, can be used to synthesize 2H-chromene-3-carbaldehydes. researchgate.net This reaction typically requires a base catalyst, such as potassium carbonate, and is often carried out under reflux conditions. researchgate.net This method provides access to chromene-3-carbaldehydes that are unsubstituted at the C2 position.

Preparation of Substituted and Functionalized this compound Analogues

The synthesis of substituted and functionalized analogues of this compound is crucial for developing novel compounds with tailored properties. nih.gov Methodologies primarily focus on two main strategies: the initial construction of a substituted chromene ring system and the subsequent modification of the aldehyde functional group or other positions on the heterocyclic core.

A principal method for constructing the core structure is the organocatalytic domino oxa-Michael/aldol reaction. nih.govresearchgate.net This reaction typically involves the condensation of a substituted salicylaldehyde with a cinnamaldehyde derivative. ias.ac.in By selecting appropriately substituted starting materials, a wide array of analogues can be produced. For instance, reacting a substituted salicylaldehyde with cinnamaldehyde allows for the introduction of various groups onto the benzo portion of the chromene skeleton. Pyrrolidine in dimethyl sulfoxide (DMSO) is an effective catalyst system for this transformation. ias.ac.inresearchgate.net Similarly, catalysts like 1,1,3,3-tetramethylguanidine (TMG) have been successfully employed. nih.gov

A specific example is the synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, which was achieved by reacting 3,5-dichloro salicylaldehyde with cinnamaldehyde in the presence of TMG in toluene (B28343) at 80 °C, resulting in a 78% yield. nih.gov This demonstrates the direct incorporation of substituents onto the chromene ring system.

Table 1: Synthesis of Substituted 2-Phenyl-2H-chromene-3-carboxaldehyde Analogues via Domino Reaction

| Starting Salicylaldehyde | Starting Cinnamaldehyde | Catalyst/Solvent | Resulting Analogue | Reference |

| Salicylaldehyde | Cinnamaldehyde | Pyrrolidine/DMSO | 2-Phenyl-2H-chromene-3-carboxaldehyde | ias.ac.in |

| 3,5-Dichloro salicylaldehyde | Cinnamaldehyde | TMG/Toluene | 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde | nih.gov |

| 3-Ethoxy salicylaldehyde | Cinnamaldehyde | Pyrrolidine/DMSO | 8-Ethoxy-2-phenyl-2H-chromene-3-carboxaldehyde | ias.ac.in |

Beyond direct synthesis, the 2-phenyl-2H-chromene-3-carboxaldehyde scaffold serves as a versatile intermediate for further functionalization. The aldehyde group at the C-3 position is a primary site for modification. It can be reduced to an alcohol, which can then be used for further derivatization. For example, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde was reduced using sodium borohydride (B1222165) in methanol (B129727) to its corresponding alcohol, facilitating the subsequent attachment of a biotin (B1667282) moiety for chemical biology applications. nih.gov

Another key transformation of the aldehyde is its participation in the Wittig reaction. ias.ac.in This allows for the extension of the carbon chain at the 3-position, leading to the synthesis of various (Z/E)-3-styryl-2H-chromene derivatives, which have been investigated for their biological activities. ias.ac.in

Functionalization at other positions of the chromene ring has also been explored. The Vilsmeier-Haack reaction offers a route to introduce a chloro group at the C-4 position. nih.gov When applied to flavanone (2-phenylchroman-4-one), this reaction yields 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, providing another avenue for creating diverse analogues. nih.gov

Table 2: Further Functionalization of the 2-Phenyl-2H-chromene-3-carboxaldehyde Scaffold

| Starting Compound | Reagents/Reaction Type | Modification | Resulting Analogue | Reference |

| 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde | Sodium borohydride | Reduction of aldehyde | (6,8-dichloro-2-phenyl-2H-chromen-3-yl)methanol | nih.gov |

| 2-Phenyl-2H-chromene-3-carboxaldehyde | Phosphonium (B103445) ylide (Wittig Reaction) | C-C bond formation at C-3 | (Z/E)-3-Styryl-2-phenyl-2H-chromene | ias.ac.in |

| Flavanone | Phosphorus oxychloride/DMF (Vilsmeier-Haack) | Chlorination and formylation | 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde | nih.gov |

These synthetic methodologies provide a robust toolkit for the preparation of a diverse library of substituted and functionalized this compound analogues, enabling systematic exploration of their chemical and biological properties.

Reactivity and Transformation Pathways of 2r 2 Phenyl 2h Chromene 3 Carboxaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group at the C3 position of the chromene ring is a focal point for various chemical modifications, including oxidation to carboxylic acids and reduction to primary alcohols. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby enabling the synthesis of a wide array of derivatives.

Oxidation Reactions to Carboxylic Acids

The aldehyde functionality of chromene-3-carboxaldehydes can be efficiently oxidized to the corresponding carboxylic acid. A particularly effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. wikipedia.orgsemanticscholar.org This method is well-suited for substrates with sensitive functional groups and is known to be effective for the oxidation of α,β-unsaturated aldehydes. wikipedia.org

The reaction mechanism of the Pinnick oxidation involves the formation of chlorous acid (HClO₂) from sodium chlorite in the presence of an acid. The aldehyde then reacts with chlorous acid to form a hydroxyallyl chlorite intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). researchgate.netsoton.ac.uk To prevent side reactions, a scavenger such as 2-methyl-2-butene (B146552) is often added to consume the HOCl byproduct. nrochemistry.com While specific examples for the oxidation of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde are not extensively detailed, the general applicability of the Pinnick oxidation to similar chromone-3-carbaldehydes suggests its utility for this transformation. semanticscholar.org

Table 1: Pinnick Oxidation of Aldehydes

| Reactant | Oxidizing Agent | Conditions | Product | Key Features |

|---|

Reduction Reactions to Primary Alcohols

The aldehyde group of this compound can be readily reduced to a primary alcohol. A common and efficient method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727). nih.govugm.ac.id This reaction is a standard procedure in organic synthesis for the chemoselective reduction of aldehydes and ketones. dss.go.thlumenlearning.com

In a specific example, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde was successfully reduced to the corresponding primary alcohol in a 92% yield using sodium borohydride in methanol at room temperature. nih.gov The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride reagent to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the primary alcohol. lumenlearning.com

Table 2: Reduction of 2-Phenyl-2H-chromene-3-carboxaldehyde Derivative

| Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|

Nucleophilic Addition and Substitution Reactions Involving the Chromene Core and Substituents

The electrophilic nature of the aldehyde carbon in this compound makes it susceptible to nucleophilic attack. While specific studies on a wide range of nucleophilic additions to this particular aldehyde are limited, the general reactivity of aldehydes suggests that it will readily undergo reactions with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions. The presence of the bulky phenyl group at the adjacent C2 position may introduce steric hindrance, potentially influencing the stereochemical outcome of such additions.

Furthermore, the chromene ring itself can participate in reactions. For instance, derivatives such as 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde are known to be useful in a variety of chemical reactions, including nucleophilic interactions. nih.gov Additionally, related compounds like 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes have been shown to undergo conjugated addition reactions with nucleophiles such as enamines, nitromethane, and aniline. researchgate.net These reactions highlight the electrophilic character of the C4 position of the chromene ring, which is activated by the electron-withdrawing nitro group at C3.

Derivatization for the Synthesis of Complex Heterocyclic Systems

This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems through various derivatization strategies. These include Wittig reactions to form styryl chromenes and cycloaddition reactions to construct fused ring systems.

Wittig Reactions and Formation of Styryl Chromenes

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, this reaction has been employed to synthesize a series of (Z/E)-2-phenyl-3-styryl-2H-chromene derivatives. ias.ac.inias.ac.in These compounds are of interest due to their structural similarity to naturally occurring bioactive molecules. ias.ac.in

The reaction involves the treatment of the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium (B103445) salt and a base. The ylide acts as a nucleophile, attacking the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. mnstate.edu The stereochemical outcome of the Wittig reaction (i.e., the ratio of E to Z isomers) is influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Table 3: Synthesis of Styryl Chromenes via Wittig Reaction

| Aldehyde Substrate | Wittig Reagent (Phosphorus Ylide) | Product | Significance |

|---|

Annulation and Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

The 2H-chromene-3-carboxaldehyde scaffold can participate in annulation and cycloaddition reactions to construct more elaborate heterocyclic systems. For example, 2H-chromene-3-carbaldehyde derivatives can undergo a diastereoselective oxa-hetero-Diels-Alder reaction. researchgate.net This type of reaction is a powerful method for the formation of six-membered heterocyclic rings. In one study, the reaction of a 2H-chromene-3-carbaldehyde with an enol ether led to the formation of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. researchgate.net

Furthermore, related 3-nitro-2-phenyl-2H-chromene derivatives have been shown to participate in [3+2] cycloaddition reactions with sodium azide (B81097). nih.gov This highlights the reactivity of the chromene double bond towards cycloaddition, a pathway that could potentially be explored for this compound under appropriate conditions. These cycloaddition strategies provide access to a diverse range of fused and spirocyclic chromene derivatives, which are of significant interest in medicinal chemistry. rsc.org

Condensation Reactions with Nitrogen-Containing Compounds for Fused Heterocycles

The 2-phenyl-2H-chromene scaffold serves as a versatile starting point for the synthesis of more complex, fused heterocyclic systems through condensation reactions involving nitrogen-containing compounds. While direct condensation with this compound is a plausible route, research has also demonstrated the utility of closely related derivatives, such as 2-imino-N-phenyl-2H-chromene-3-carboxamide, in constructing these architectures.

Starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, a series of functionalized chromenes can be achieved scispace.com. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields a key intermediate, 2-hydrazinyl-2,3-dihydro-3-phenylchromeno-[2,3-d]pyrimidin-4-one scispace.comresearchgate.net. This hydrazinyl derivative is then poised for subsequent cyclization reactions with various laboratory-available compounds to produce a range of fused heterocycles, including pyrazoles and tetrazoles scispace.comscirp.org. These transformations highlight the reactivity of the C3-position on the chromene ring system, allowing for the annulation of additional nitrogen-containing rings. The aldehyde group of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde is also noted for its utility in a variety of chemical reactions, including nucleophilic interactions that can lead to the formation of heterocyclic compounds containing nitrogen and oxygen nih.govresearchgate.net.

| Starting Chromene Derivative | Reagent | Fused Heterocycle Class Formed | Reference |

|---|---|---|---|

| 2-imino-N-phenyl-2H-chromene-3-carboxamide | Ethanol, then Hydrazine Hydrate | Chromeno[2,3-d]pyrimidin-4-one | scispace.com |

| 2-hydrazinyl-3-phenyl-chromeno[2,3-d]pyrimidin-4-one | Various (e.g., dicarbonyl compounds) | Pyrazoles, Tetrazoles | scispace.comscirp.org |

Development of Chemical Probes and Conjugates

The functionalization of the this compound core is crucial for its development into chemical probes and bioconjugates. These tools are instrumental in chemical biology for applications such as identifying cellular targets and elucidating mechanisms of action.

Synthesis of Triazole-Containing Chromene Derivatives

Triazole rings are important pharmacophores in medicinal chemistry, and their incorporation into the chromene scaffold can yield compounds with novel biological activities. The synthesis of triazole-containing chromene derivatives has been achieved through various methods, notably via copper-catalyzed "click chemistry". nih.govmdpi.com

In a model reaction, a 2-phenyl-2H-chromene derivative was successfully converted into a triazole by reacting it with benzyl (B1604629) azide in the presence of a copper(I) iodide (CuI) catalyst and N,N-Diisopropylethylamine (DIPEA) as a base nih.gov. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for forming 1,2,3-triazole rings nih.govresearchgate.net.

An alternative approach involves the reaction of a 3-nitro-2-phenyl-2H-chromene derivative with sodium azide. For example, 6,8-dichloro-3-nitro-2-phenyl-2H-chromene was treated with sodium azide in dimethyl sulfoxide (B87167) (DMSO) at 80 °C to produce the corresponding triazole in an 82% yield nih.gov. These synthetic strategies demonstrate the accessibility of triazole-chromene hybrids, which can be used to explore new chemical space for drug discovery.

| Chromene Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Propargylated 2-phenyl-2H-chromene derivative | Benzyl azide, CuI, DIPEA | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-linked chromene | nih.gov |

| 6,8-dichloro-3-nitro-2-phenyl-2H-chromene | Sodium azide (NaN₃), DMSO | Cycloaddition | BT7 Triazole | nih.gov |

Attachment of Biotin (B1667282) Moieties for Protein Target Identification

To identify the cellular protein targets of bioactive small molecules like 2-phenyl-2H-chromene derivatives, a common strategy is to attach a biotin moiety. The high-affinity interaction between biotin and streptavidin allows for the selective isolation and purification of the protein-small molecule complex. nih.gov

A synthetic route to a biotinylated chromene probe has been developed starting from 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde nih.gov. The protocol involves a two-step process:

Reduction of the Aldehyde : The aldehyde group at the C3 position was reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol. This reaction proceeded with high efficiency, affording the corresponding alcohol derivative in a 92% yield. nih.gov

Esterification with Biotin : The newly formed hydroxyl group was then coupled with d-biotin via an ester linkage. This was accomplished using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane. The final d-biotin-attached chromene analogue was obtained in a 74% yield. nih.gov

This synthetic pathway effectively transforms the aldehyde functionality into a versatile handle for the attachment of a biotin probe, creating a valuable tool for affinity-based protein profiling and target identification studies. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-phenyl-2H-chromene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenyl-2H-chromene-3-carboxaldehyde provides key signals that confirm its structure. The aldehyde proton (CHO) typically appears as a singlet at a significantly downfield chemical shift, around δ 9.66 ppm. ias.ac.in The proton at the chiral center (C2) is observed as a singlet at approximately δ 6.35 ppm. ias.ac.in The vinylic proton on the chromene ring (C4-H) also presents as a singlet near δ 7.42 ppm. ias.ac.in The aromatic protons from both the phenyl substituent and the benzopyran ring system appear as a complex multiplet in the range of δ 6.87–7.37 ppm. ias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The most downfield signal corresponds to the aldehyde carbonyl carbon (C=O) at approximately δ 190.1 ppm. ias.ac.in The carbon atoms of the phenyl ring and the aromatic part of the chromene ring resonate in the typical aromatic region (δ 117.1–154.9 ppm). ias.ac.in The chiral benzylic carbon (C2) is found further upfield at around δ 74.2 ppm. ias.ac.in For comparison, the dichlorinated analog, 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde, shows similar characteristic peaks, with its aldehyde carbon at δ 189.9 ppm and the C2 carbon at δ 75.1 ppm. nih.gov

Detailed NMR data for 2-Phenyl-2H-chromene-3-carboxaldehyde are presented below.

| Technique | Solvent | Frequency | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 400 MHz | 9.66 (s, 1H, CHO), 7.42 (s, 1H, C4-H), 7.37–7.25 (m, 7H, Ar-H), 6.96–6.87 (m, 2H, Ar-H), 6.35 (s, 1H, C2-H) | ias.ac.in |

| ¹³C NMR | CDCl₃ | 100 MHz | 190.1, 154.9, 140.8, 139.1, 133.7, 129.5, 128.7, 126.8, 121.8, 120.0, 117.1, 74.2 | ias.ac.in |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde. The spectrum displays characteristic absorption bands that confirm the presence of the aldehyde and the aromatic framework.

The most prominent feature in the IR spectrum is the strong, sharp absorption band from the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the range of 1670–1780 cm⁻¹. pressbooks.pub For 2-Phenyl-2H-chromene-3-carboxaldehyde, this peak is observed at 1670 cm⁻¹. ias.ac.in The C-H bond of the aldehyde group also gives rise to characteristic, albeit weaker, absorbances around 2707 and 2820 cm⁻¹. ias.ac.inpressbooks.pub The presence of the C=C double bonds within the aromatic rings and the chromene structure is confirmed by absorption bands in the 1457-1570 cm⁻¹ region. ias.ac.in

A summary of the characteristic IR absorption bands is provided in the table below.

| Frequency (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3048 | Aromatic C-H Stretch | ias.ac.in |

| 2820, 2707 | Aldehyde C-H Stretch | ias.ac.in |

| 1670 | Aldehyde C=O Carbonyl Stretch | ias.ac.in |

| 1570, 1457 | Aromatic C=C Stretch | ias.ac.in |

Mass Spectrometry (MS) Techniques (GC-MS, ESI-HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are employed for the analysis of 2-phenyl-2H-chromene derivatives.

ESI-HRMS: This technique provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule. For 2-Phenyl-2H-chromene-3-carboxaldehyde (C₁₆H₁₂O₂), the calculated mass for the sodiated molecule ([M+Na]⁺) is 259.0735. ias.ac.in Experimental analysis by ESI-HRMS yields a found mass of 259.0730, confirming the compound's molecular formula with high precision. ias.ac.in

GC-MS: This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds like 2-Phenyl-2H-chromene-3-carboxaldehyde, providing both retention time data and a mass spectrum that helps confirm the molecular weight (236.26 g/mol ) and fragmentation pattern. nih.gov

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| ESI-HRMS | Molecular Formula | C₁₆H₁₂O₂ | ias.ac.innih.gov |

| Calculated Mass [M+Na]⁺ | 259.0735 | ias.ac.in | |

| Found Mass [M+Na]⁺ | 259.0730 | ias.ac.in | |

| GC-MS | Molecular Weight | 236.26 g/mol | nih.gov |

X-ray Crystallography for Absolute Configuration and Diastereomeric Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and diastereomeric form. While a specific crystal structure for this compound was not found in the provided search results, analysis of closely related compounds like 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde demonstrates the power of this technique. researchgate.netnih.gov

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

For chiral molecules like this compound, it is essential to determine the enantiomeric purity or enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC) is the most common and reliable method for this purpose.

In this technique, a racemic or enantioenriched mixture is passed through a column containing a chiral selector. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram. The relative area of these peaks is used to calculate the enantiomeric excess. For the synthesis of related 3-substituted 2-phenyl-2H-chromene derivatives, the enantiomeric excess was successfully determined by HPLC using a Chiralpak AD column, highlighting its applicability to this class of compounds. nih.gov This method is indispensable for quality control in asymmetric synthesis and for providing pure enantiomers for further study. nih.govnih.gov

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Catalytic Processes

The primary route for the synthesis of 2-phenyl-2H-chromene-3-carboxaldehyde derivatives is the organocatalytic domino oxa-Michael/aldol (B89426) reaction between a salicylaldehyde (B1680747) and cinnamaldehyde (B126680). nih.gov This reaction is typically catalyzed by secondary amines, such as proline and its derivatives.

The proposed mechanism for this domino reaction, catalyzed by an organocatalyst like diphenylprolinol trimethylsilyl (B98337) ether, involves several key steps. nih.gov Initially, the catalyst reacts with the α,β-unsaturated aldehyde (cinnamaldehyde) to form a reactive iminium ion intermediate. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack.

The efficiency and selectivity of this catalytic process are influenced by various factors, including the nature of the catalyst, solvent, and the presence of additives. For instance, the use of L-pipecolinic acid as a catalyst has been reported for the synthesis of 3-substituted 2-phenyl-2H-chromene derivatives, although with poor enantioselectivity. nih.gov

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| L-pipecolinic acid | Domino oxa-Michael/aldol | Poor enantioselectivity (5–17% ee) reported. nih.gov |

| Diphenylprolinol trimethylsilyl ether | Domino oxa-Michael/aldol | Proposed to proceed via iminium ion activation. nih.gov |

| 1,1,3,3-tetramethylguanidine (B143053) (TMG) | Domino oxa-Michael/aldol | Effective for the synthesis of related chromene derivatives. nih.gov |

Theoretical Calculations of Reaction Intermediates and Transition States

While specific theoretical calculations for the synthesis of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde are not extensively detailed in the available literature, Density Functional Theory (DFT) is a powerful tool for investigating such reaction mechanisms. researchgate.net DFT calculations can provide valuable insights into the geometries and energies of reactants, intermediates, transition states, and products.

For the organocatalytic domino oxa-Michael/aldol reaction, DFT studies on analogous systems can elucidate the nature of the key transition states that govern stereoselectivity. researchgate.net Such calculations would likely focus on the transition state of the C-C bond-forming aldol reaction, which is crucial for determining the final stereochemistry of the product. By modeling the transition states leading to the (2R) and (2S) enantiomers, the origins of enantioselectivity with a given chiral catalyst can be rationalized.

Furthermore, computational studies can help in understanding the role of the catalyst and any co-catalysts or additives in stabilizing the transition states and lowering the activation energies. For instance, DFT calculations have been employed to understand the mechanism of cobalt-catalyzed 2H-chromene synthesis, revealing the involvement of a metallo-radical mediated process. nih.gov Similar computational approaches would be invaluable for designing more efficient and stereoselective catalysts for the synthesis of this compound.

Stereochemical Control and Diastereoselectivity Analysis

Achieving a high degree of stereochemical control is a significant challenge in the synthesis of this compound. The reaction creates two adjacent stereocenters at the C2 and C3 positions of the chromene ring.

The diastereoselectivity of the domino oxa-Michael/aldol reaction is generally high, favoring the formation of the trans diastereomer. This preference can be attributed to thermodynamic control, where the bulky phenyl and aldehyde groups adopt a more stable pseudo-equatorial orientation in the chair-like transition state of the intramolecular aldol cyclization.

However, achieving high enantioselectivity for the desired (2R) enantiomer has proven to be more difficult. Studies using chiral organocatalysts like L-pipecolinic acid have reported low enantiomeric excesses (ee), indicating that the catalyst is not highly effective in differentiating the two enantiomeric transition states. nih.gov The development of more sophisticated chiral catalysts is necessary to improve the enantioselectivity of this transformation. The stereochemical outcome is highly dependent on the catalyst's ability to create a well-defined chiral environment around the reacting molecules during the key bond-forming steps.

| Catalyst | Diastereoselectivity | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| L-pipecolinic acid | Not specified | 5-17% | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations of this compound are not widely reported in the current scientific literature. Such studies would provide crucial information about the molecule's three-dimensional structure, flexibility, and dynamic behavior.

Molecular dynamics simulations could offer a deeper understanding of the conformational landscape of this compound in different environments, such as in various solvents or in the presence of a binding partner. These simulations can reveal the dynamic interplay between different conformations and provide insights into the molecule's flexibility and how it might adapt its shape to fit into a binding site. This information is particularly valuable in the context of drug design and understanding structure-activity relationships. Further research in this area is warranted to fully characterize the conformational properties of this important chiral molecule.

Research into Biological Activities and Interactions of 2r 2 Phenyl 2h Chromene 3 Carboxaldehyde Derivatives

In Vitro Antiproliferative and Cytotoxic Activity Studies in Cancer Cell Lines

Derivatives of 2-phenyl-2H-chromene have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has consistently demonstrated their ability to inhibit the proliferation of and induce cytotoxicity in a variety of human cancer cell lines.

A series of novel quinoline (B57606) derivatives synthesized from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde were screened against six different cancer cell lines, including those for lung (A549), prostate (DU145, PC3), and colon (HT-29, HCT 116) cancer. ingentaconnect.com Among the tested compounds, one derivative, designated 6b, exhibited particularly potent cytotoxicity against the HT-29 colon cancer cell line with an IC50 value of 2.61±0.34 μM. ingentaconnect.com Further investigation into this compound confirmed its ability to induce apoptosis in HT-29 cells. ingentaconnect.com

Similarly, two series of (Z/E)-2-phenyl/H-3-Styryl-2H-Chromenes were synthesized and evaluated for their cytotoxic effects against four cancer cell lines: HeLa (cervical), MCF-7 (breast), A549 (lung), and DU145 (prostate). ias.ac.in The compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) was identified as the most active, particularly against HeLa cells, with an IC50 value of 10μM. ias.ac.in

Other studies have explored different structural modifications. For instance, 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile demonstrated high cytotoxic activity against A-549 and HT-29 cancer cell lines when compared to the standard drug doxorubicin. semanticscholar.org Additionally, derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid were tested against human non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460, with one compound (5e) showing the strongest antiproliferative activity by inducing apoptosis and arresting the cell cycle. nih.gov

The following table summarizes the cytotoxic activity of selected chromene derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) |

| 6-phenyl-6H-chromeno[4,3-b]quinoline (Compound 6b) | HT-29 (Colon) | 2.61±0.34 μM |

| (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) | HeLa (Cervical) | 10 μM |

| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | A-549 (Lung), HT-29 (Colon) | High activity |

| 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (Compound 5e) | A549 (Lung), NCI-H460 (Lung) | Strongest in series |

Antimicrobial Activity Research against Bacterial and Fungal Strains

The therapeutic potential of 2-phenyl-2H-chromene derivatives extends to antimicrobial applications. Various synthesized compounds based on the chromene scaffold have been tested against a panel of pathogenic bacteria and fungi, often showing significant efficacy.

In one study, newly synthesized 4-phenyl-2H-chromene-3-benzimidazoles were screened for their in vitro antimicrobial activities. The results indicated that the antibacterial activity was more pronounced against Gram-positive bacteria than Gram-negative bacteria, with significant activity observed against Staphylococcus aureus. The study also noted interesting antifungal activity against Fusarium sp. and Fusarium oxysporum. researchgate.net

Another investigation into 2-amino-3-cyano-4H-chromene derivatives confirmed their antimicrobial potential. nanobioletters.com Using the agar (B569324) well diffusion method, these compounds were evaluated against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans, F. oxysporum). Certain derivatives exhibited excellent antifungal outcomes when compared to the standard drug Ketoconazole. nanobioletters.com

Further research on 2H-chromen-2-one derivatives tested their activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The compounds demonstrated varying levels of bacteriostatic and bactericidal activity compared to standard antibiotics like cephalexin (B21000) and streptomycin. researchgate.net The antimicrobial properties of synthesized compounds were also compared against conventional antibiotics such as Chloramphenicol (for bacteria) and Amphotericin-B (for fungi), indicating their potential as alternative antimicrobial agents.

The table below outlines the antimicrobial screening results for several chromene derivatives.

| Derivative Class | Tested Organisms | Observed Activity |

| 4-Phenyl-2H-chromene-3-benzimidazoles | Staphylococcus aureus, Fusarium sp., Fusarium oxysporum | Significant antibacterial and antifungal activity. researchgate.net |

| 2-Amino-3-cyano-4H-chromenes | S. aureus, E. coli, C. albicans, F. oxysporum | Good to excellent antibacterial and antifungal results. nanobioletters.com |

| 2H-Chromen-2-one derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Bacteriostatic and bactericidal activity. researchgate.net |

| (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate | Various bacteria and fungi | Activity compared to Chloramphenicol and Amphotericin-B. |

Biochemical Investigations into Molecular Targets and Pathways

To understand the mechanisms underlying their biological activities, researchers have investigated the interactions of chromene derivatives with specific molecular targets and cellular pathways.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism for the therapeutic action of many compounds. Studies have shown that certain chromene derivatives can effectively inhibit specific enzymes. For example, a series of designed and synthesized 3-nitrochromenes demonstrated good inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cancer cell proliferation and survival. researchgate.net Another study focused on designing novel 2-phenyl-4H-chromen-4-one compounds as anti-inflammatory agents, which act by regulating pathways like the TLR4/MAPK signaling cascade, often involving the inhibition of associated enzymes. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., p-SAPK/JNK, TGF-β)

Chromene derivatives have been found to modulate critical cellular signaling pathways involved in cell growth, proliferation, and inflammation. A chemical genetic screen using zebrafish embryos identified a 2-substituted-2H-chromene derivative, named BT7, that modulates the p-SAPK/JNK pathway. nih.gov This pathway is known to be downstream of the Transforming Growth Factor-β (TGF-β) signaling cascade and can mediate Smad-independent signaling. nih.gov In the context of cancer, the active compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene was found to arrest cells in the G2/M phase of the cell cycle and lead to an increased expression of the G2/M marker, Cyclin B1. ias.ac.in Furthermore, research into anti-inflammatory 2-phenyl-4H-chromen-4-one derivatives showed they could suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the TLR4/MAPK signaling pathways. researchgate.net

DNA and Protein Binding Studies

The biological effects of chromene derivatives can also be attributed to their interaction with macromolecules like proteins. The anticancer activity of (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene was linked to its ability to disrupt the microtubule network in cancer cells. ias.ac.in This disruption is a result of the compound binding to tubulin, a key protein component of microtubules. ias.ac.in The importance of protein interaction is further highlighted by research focused on synthesizing biotin-containing chromene derivatives. The purpose of attaching a biotin (B1667282) moiety is to facilitate the purification and identification of the specific protein targets with which the chromene compound interacts. nih.gov

Structure-Activity Relationship (SAR) Analysis of Chromene Derivatives

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For chromene derivatives, SAR studies have provided valuable insights into how different chemical substitutions on the chromene scaffold influence their therapeutic effects.

For instance, in a series of 3-nitrochromenes with activity against thioredoxin reductase, SAR analysis revealed that the 3-nitrochromene scaffold is the essential pharmacophore. It was also discovered that introducing bromo-substitutions at the 6- and 8-positions of the chromene ring significantly enhances the inhibitory activity. researchgate.net Another SAR study on chromones designed for anti-inflammatory activity investigated how various heterocyclic systems developed on the core chromone (B188151) nucleus affected efficacy. researchgate.net This analysis helps in identifying the specific structural features responsible for the desired biological response. Quantum mechanical calculations using molecular orbital packages have also been employed to analyze molecules with diverse activity profiles, providing data on the electron-donating and electron-withdrawing nature of different derivatives, which influences their pharmacological actions. mdpi.com

Exploration of Other Biological Activities (e.g., Antioxidant, Antimicrotubule)

Research into derivatives of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde has extended beyond a single therapeutic area, revealing a spectrum of biological activities. Notably, antioxidant and antimicrotubule properties have been identified in various chromene-based compounds.

Antioxidant Activity The chromene framework is a feature of many natural and synthetic compounds that exhibit antioxidant properties. mdpi.com The capacity of these molecules to scavenge free radicals is a key aspect of this activity. Studies on various 4H-chromene derivatives have demonstrated good antioxidant potential when compared to standard antioxidants like ascorbic acid, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. biointerfaceresearch.com For instance, a series of synthesized 4-hydroxycoumarin (B602359) derivatives, which share the core chromene structure, were evaluated for their antioxidant capabilities. Several compounds in this series showed significant radical scavenging activity. nih.gov The presence of a hydroxyl group on the chromene core is often considered important for antioxidant potential. nih.gov Research indicates that substituents on the aromatic rings can significantly influence this activity. mdpi.com

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| 4H-Chromene Derivatives | DPPH Radical Scavenging | Showed good percentage of inhibition relative to standard ascorbic acid. | biointerfaceresearch.com |

| 4-Hydroxy-chromene-2-one Derivatives | DPPH, Hydroxyl Radical, Lipid Peroxide Scavenging | Derivatives 2b, 6b, 2c, and 4c were identified as the most active radical scavengers. Compound 6b showed 50% higher lipid peroxide scavenging than the standard BHT in the first 24 hours. | nih.gov |

| Tetrahydro-4H-chromene Derivatives | ABTS Assay | Some compounds possessed significant antioxidant activities with IC50 values ranging from 0.11 to 0.51 μM. | x-mol.net |

Antimicrotubule Activity Derivatives of the 2-phenyl-2H-chromene scaffold have emerged as potent antimicrotubule agents. ias.ac.in Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and cell death, making them a key target in cancer research. nih.gov

Synthetic chromene compounds have been shown to specifically inhibit the proliferation of certain cancer cells by disrupting the polymerization of microtubules. nih.gov This disruption leads to mitotic arrest and subsequent cell death. nih.gov Further investigations have shown that some 2-phenyl-2H-chromene derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase. ias.ac.in For example, the compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene was identified as a particularly active derivative, disrupting the microtubule network in HeLa cells with an IC50 value of 10.62 μM. ias.ac.in Other studies on multimodal 4-arylchromene derivatives also confirmed substantial microtubule disruption and subsequent G2/M cell-cycle arrest. nih.gov The mechanism for some of these compounds involves binding to the colchicine (B1669291) binding site of β-tubulin, which leads to the destabilization of the microtubule network. nih.gov

| Compound/Derivative Class | Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene (9g) | HeLa | G2/M phase arrest, microtubule network disruption. | 10.62 μM | ias.ac.in |

| Novel Chromenes C1 and C2 | TNBC cells | Disrupted microtubule polymerization, induced mitotic arrest and senescence. | Not specified | nih.gov |

| 2-Amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene (2F) | Human cancer cell lines | Identified as a promising microtubule-disrupting agent. | Low nanomolar range | nih.gov |

High-Throughput Screening Methodologies in Model Organisms (e.g., Zebrafish Embryos)

High-throughput screening (HTS) in whole organisms provides a powerful platform for discovering novel bioactive compounds and elucidating complex biological pathways. drugscreen.org.cn The zebrafish (Danio rerio) embryo has become a prominent vertebrate model for such in vivo small molecule screens due to several advantageous characteristics. nih.govnih.gov

Zebrafish embryos are small, develop rapidly, and are optically transparent, which permits real-time visualization of developmental processes in a living animal. idea-bio.comucl.ac.uk They can be arrayed in 96- or 384-well plates, making them suitable for large-scale, automated screening of chemical libraries. drugscreen.org.cncore.ac.uk Furthermore, compounds can be administered simply by adding them to the water, as they are readily absorbed by the embryos. drugscreen.org.cnzeclinics.com A significant percentage of human genes have at least one zebrafish orthologue, and drug activities are often conserved between zebrafish and mammals, making discoveries in this model relevant to human health. drugscreen.org.cnidea-bio.com

A forward chemical genetics approach is often employed, where libraries of compounds are screened to identify molecules that induce a specific phenotype or rescue a disease-related phenotype. drugscreen.org.cn This method has been successfully applied to screen libraries of 2-substituted 2H-chromene derivatives for their effects on embryonic development. nih.govnih.govnih.gov In one such screen, a library of novel 2-substituted 2H-chromene derivatives was tested for bioactivity in living zebrafish embryos. The study found that structurally related compounds produced different developmental effects, with one compound causing severe alterations to the body axis at high concentrations and specific cardiovascular defects at lower doses. nih.govnih.gov Another screen utilized a zebrafish model to identify anti-angiogenic properties among 4-arylchromene derivatives, finding one candidate that showed a high potential to inhibit blood vessel formation in vivo. nih.gov

The process for a manual high-throughput screen typically involves:

Embryo Collection and Arraying : Adult zebrafish are mated, and the fertilized embryos are collected and placed into the wells of multi-well plates. youtube.com

Compound Treatment : Small molecules from a chemical library are added to the water in each well at a specific developmental stage. youtube.com Screening concentrations for novel libraries are often in the range of 5 to 20 µM. drugscreen.org.cn

Incubation and Phenotypic Analysis : Embryos are allowed to develop for a defined period, after which they are analyzed for developmental changes. youtube.com Analysis can be performed using microscopy to score for morphological defects, or through techniques like whole-mount in situ hybridization to assess changes in gene expression. youtube.comnih.gov

| Compound/Library | Screening Concentration | Observed Phenotype in Zebrafish Embryos | Reference |

|---|---|---|---|

| Library of 2-substituted 2H-chromene derivatives | 100 µM | Some compounds were normal, while one produced severe body axis alterations. At lower doses, it specifically affected cardiovascular development. | nih.gov |

| 2-Amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene (2A) | Not specified | Inhibited blood vessel formation (anti-angiogenic activity). | nih.gov |

This approach allows for the identification of lead compounds that can be further investigated for their therapeutic potential and mechanism of action. nih.gov

Applications in Organic Synthesis and Chemical Biology Research

Utilization as Versatile Synthetic Intermediates and Building Blocks

(2R)-2-Phenyl-2H-chromene-3-carboxaldehyde and its derivatives are highly valued as versatile intermediates in organic synthesis. The aldehyde functional group, coupled with the reactive 2H-chromene core, allows for a multitude of chemical transformations. These compounds are frequently employed in domino or cascade reactions, which enable the rapid assembly of complex molecular architectures from simple starting materials in a single pot. nih.gov

One notable application is in the synthesis of spirocyclic compounds. For instance, 2H-chromene-3-carbaldehydes can undergo hetero-Diels-Alder reactions to form novel spiro indanone fused pyrano[3,2-c]chromene derivatives. researchgate.net These reactions often proceed with high diastereoselectivity. Similarly, they are used in 1,3-dipolar cycloaddition reactions with isatin (B1672199) and secondary amino acids to produce diverse spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives. researchgate.net

The synthesis of these intermediates often involves an oxa-Michael-aldol reaction between a salicylaldehyde (B1680747) and cinnamaldehyde (B126680), catalyzed by an organocatalyst like pyrrolidine (B122466) or L-pipecolinic acid. nih.govresearchgate.net The resulting 2-phenyl-2H-chromene-3-carboxaldehyde can then be further functionalized. For example, the aldehyde can be a precursor for Wittig reactions to synthesize (Z/E)-2-phenyl/H-3-styryl-2H-chromenes, which are hybrid analogs of biologically active natural products like candenatenin E and resveratrol. ias.ac.inresearchgate.net

Furthermore, chromene-3-carbaldehydes are crucial intermediates for creating other heterocyclic scaffolds. They can be converted into 6-aryl-6H-chromeno[3,4-c]quinolines through a reaction with anilines followed by in-situ cyclization promoted by an acid like trifluoroacetic acid (TFA). mdpi.com The versatility of these chromene aldehydes underscores their importance as foundational building blocks in the synthesis of a wide array of complex organic molecules. rsc.org

Development of Novel Heterocyclic Scaffolds for Chemical Libraries

The development of chemical libraries populated with diverse molecular scaffolds is a cornerstone of modern drug discovery. The 2-phenyl-2H-chromene framework is an attractive core structure for generating such libraries due to its established presence in biologically active compounds. nih.gov The ability to readily synthesize and subsequently derivatize compounds like this compound makes them ideal for creating collections of related molecules for high-throughput screening.

Researchers have synthesized small libraries of 2-substituted-2H-chromene derivatives to explore their biological activities. nih.gov These libraries are often designed based on structure-activity relationships (SAR) to systematically probe the effects of different substituents on a particular biological target. mdpi.comresearchgate.net For example, a library of 2-substituted-2H-chromene derivatives was screened for bioactivity using the zebrafish model system, a powerful tool for in vivo small molecule screens. nih.gov

The synthetic accessibility of the chromene core allows for the introduction of a wide range of functional groups and structural motifs, leading to libraries with significant chemical diversity. researchgate.net Multi-component reactions are particularly efficient for this purpose, enabling the rapid generation of diverse chromene-based scaffolds. biointerfaceresearch.com These libraries of novel heterocyclic compounds serve as a valuable resource for identifying new lead compounds in drug discovery programs. mdpi.comresearchgate.net

Design and Synthesis of Functional Materials Incorporating Chromene Moieties

Beyond their biological applications, chromene moieties are incorporated into functional materials due to their unique photophysical properties. msu.edu 2H-chromenes, in particular, have been extensively used in the development of photochromic materials. msu.edu These materials can reversibly change their color upon exposure to light, making them suitable for applications such as smart windows, optical data storage, and molecular switches.

The synthesis of functional materials often involves the derivatization of the chromene scaffold to tune its properties. The aldehyde group in 2-phenyl-2H-chromene-3-carboxaldehyde provides a convenient handle for attaching other molecular units or for polymerization. While the primary focus of much of the research is on the biological activity of chromene derivatives, the underlying chemistry is readily adaptable for materials science applications. nih.gov The design of novel chromene-based materials with specific optical or electronic properties is an active area of research. nih.gov

Creation of Chemical Probes for Receptor-Mediated Pathway Investigations

Chemical probes are essential tools in chemical biology for dissecting complex biological processes such as receptor-mediated signaling pathways. ljmu.ac.uk this compound and its derivatives can be modified to create such probes. A key strategy involves attaching a reporter tag, such as biotin (B1667282) or a fluorescent dye, to the chromene scaffold.

In one study, a biotin moiety was attached to a 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde derivative. nih.gov The synthesis involved the reduction of the aldehyde to an alcohol, followed by further chemical modification to link the biotin molecule. nih.gov This biotinylated chromene acts as a "bait" to isolate its interacting protein targets from a complex biological mixture through affinity purification, a technique that relies on the strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.gov

Similarly, fluorescence-labeled analogs of biologically active chromenes can be designed and synthesized to serve as chemical probes. nih.gov These probes allow for the visualization and tracking of the molecule within cells or tissues, providing valuable information about its localization, uptake, and mechanism of action. The design of such probes often involves retrosynthetic analysis to identify suitable points for linker and fluorophore attachment without compromising the compound's biological activity. nih.gov The chromene scaffold's versatility makes it an excellent platform for the development of sophisticated chemical probes to investigate receptor-mediated pathways. nih.gov

Ligand Design for Metal Complexation Studies

The chromene framework can be incorporated into ligands designed for the complexation of metal ions. The oxygen and other potential donor atoms within the chromene structure and its substituents can coordinate with metal centers, leading to the formation of stable metal complexes. researchgate.netsemanticscholar.org The study of these complexes is important for understanding their potential applications in catalysis, materials science, and medicine.

The biological activity of some chromene derivatives can be significantly enhanced upon binding to metal ions. semanticscholar.org This has prompted the synthesis and characterization of various metal complexes of chromene-based ligands. For example, new metal complexes have been derived from the reaction of various metal chlorides (Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II)) with a 2-imino-2H-chromene-3-carboximide organic ligand. researchgate.net Spectroscopic and analytical techniques are used to determine the geometry and coordination mode of these complexes, which are often found to have octahedral or tetrahedral structures. researchgate.netoncologyradiotherapy.com

The design of these ligands often involves modifying the chromene core to introduce specific chelating groups that can bind to the desired metal ion. The resulting metal complexes are then studied for their physical, chemical, and biological properties, including their thermal stability, magnetic properties, and antimicrobial or anticancer activities. researchgate.netsemanticscholar.orgresearchgate.net

Conclusion and Future Research Directions in 2r 2 Phenyl 2h Chromene 3 Carboxaldehyde Chemistry

Summary of Key Achievements in Synthetic Methodologies and Reactivity

The synthesis of 2-phenyl-2H-chromene-3-carboxaldehyde derivatives has been effectively achieved through organocatalytic domino reactions. A primary and successful strategy involves the oxa-Michael/aldol (B89426) cascade reaction between a salicylaldehyde (B1680747) and a cinnamaldehyde (B126680) derivative. nih.govresearchgate.net This approach is notable for its efficiency in constructing the chromene core and installing the required substituents in a single operational sequence.

Key achievements in this area have been the screening and application of various organocatalysts to promote this transformation. Catalysts such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) and L-pipecolinic acid have been employed, demonstrating good to high yields for the synthesis of 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov The use of pyrrolidine (B122466) in DMSO has also been reported as an effective system for this reaction. researchgate.net These methods represent a significant advancement over classical approaches, often providing milder reaction conditions and avoiding the use of metal catalysts. The reactivity of the C3-carboxaldehyde group is a key feature, allowing for further structural modifications, such as its conversion into styryl derivatives via the Wittig reaction to produce compounds with potential cytotoxic activities. ias.ac.in

| Reactants | Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Salicylaldehyde and Cinnamaldehyde | 1,1,3,3-tetramethylguanidine (TMG) | Domino Oxa-Michael/Aldol | High yields, works well without a co-catalyst. | nih.gov |

| Salicylaldehyde and Cinnamaldehyde | L-pipecolinic acid | Domino Oxa-Michael/Aldol | High yields, but poor enantioselectivity observed. | nih.gov |

| Salicylaldehydes and Cinnamaldehyde | Pyrrolidine in DMSO | Oxa-Michael/Aldol | Good to excellent yields at room temperature. | researchgate.net |

Emerging Trends in Asymmetric Synthesis of Chiral Chromenes

While racemic syntheses of 2-phenyl-2H-chromene-3-carboxaldehydes are well-established, the development of efficient asymmetric methods to access specific enantiomers like the (2R) form remains a significant challenge and a key area for future research. The biological activity of chiral molecules is often enantiomer-dependent, making access to enantiopure compounds highly desirable.

Current organocatalytic methods using chiral catalysts like L-pipecolinic acid have thus far resulted in poor enantioselectivity (5–17% ee) for this class of compounds. nih.gov This highlights a critical gap in synthetic capabilities. Future research is expected to focus on several emerging trends to overcome this limitation:

Development of Novel Chiral Catalysts: The design and synthesis of new, more sophisticated chiral organocatalysts, such as bifunctional catalysts that can more effectively control the stereochemistry of the domino reaction, are paramount.

Integration of Green Chemistry: A growing trend in asymmetric synthesis is the alignment with green chemistry principles. chiralpedia.com This includes the use of catalysts derived from renewable biomass, minimizing waste, and employing environmentally benign solvents. chiralpedia.com

Advanced Synthetic Strategies: Exploring alternative asymmetric transformations beyond the current domino reactions could provide new pathways. Methodologies such as enantioselective protonation or the use of chiral Brønsted acids, which have shown success in other systems, could be adapted for chromene synthesis. st-andrews.ac.uk

The broader field of asymmetric synthesis of chiral chromenes and related flavanones provides a roadmap, with numerous methods being developed that could potentially be adapted for the specific synthesis of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde. eurekaselect.comhkbu.edu.hk

Advanced Approaches in Biological Activity Profiling and Target Identification

The chromene scaffold is associated with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgnih.govontosight.ai Specifically, derivatives of 2-phenyl-2H-chromene have been investigated as potent cytotoxic and antimicrotubule agents, demonstrating the potential of this structural class in oncology research. ias.ac.in One study found that a (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene derivative arrested cancer cells in the G2/M phase and disrupted the microtubule network. ias.ac.in

A crucial future direction is to move beyond phenotypic screening (i.e., observing a biological effect) to identifying the specific molecular targets of these compounds. Elucidating the mechanism of action is often a major bottleneck in drug development. tandfonline.comnih.gov Advanced approaches for target identification are now available and can be applied to this compound:

Affinity-Based Probes: This strategy involves chemically modifying the bioactive compound with a tag (e.g., biotin) or a photoreactive group. rsc.org The modified probe can then be used to capture its binding proteins from cell lysates, which are subsequently identified using proteomics. tandfonline.com The synthesis of a biotin-attached analogue of a related chromene has already been reported, demonstrating the feasibility of this approach. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. This method is a powerful tool for identifying enzyme targets and assessing their functional state in complex biological systems. frontiersin.org

Compound-Centered Chemical Proteomics (CCCP): In this approach, the unmodified bioactive compound is immobilized on a solid support (like beads) and used as "bait" to pull down its interacting proteins from a cell extract. frontiersin.org

| Method | Principle | Advantages | Reference |

|---|---|---|---|

| Affinity-Based Probes | A tagged or photoreactive version of the compound captures binding partners. | Can capture both stable and transient interactions directly in a cellular context. | tandfonline.comrsc.org |

| Activity-Based Protein Profiling (ABPP) | Reactive chemical probes target entire enzyme families to profile activity. | Provides functional information about enzyme activity, not just binding. | frontiersin.org |

| Compound-Centered Chemical Proteomics (CCCP) | Immobilized compound is used to "fish" for its target proteins from lysates. | A direct and straightforward method for identifying binding proteins. | frontiersin.org |

Prospects for the Development of New Research Tools in Chemical Biology

A bioactive molecule with a known mechanism of action is not only a potential therapeutic lead but also a valuable research tool for dissecting complex biological processes. tandfonline.comfao.org this compound and its derivatives, given their potential as antimicrotubule agents, are well-positioned for development into such tools.

Future prospects in this area include:

Development of Chemical Probes: By leveraging the synthetic accessibility and the reactive aldehyde handle, this chromene can be functionalized to create a variety of chemical probes. For instance, attaching a fluorescent dye would allow for the visualization of the compound's subcellular localization and its interaction with cellular structures like the microtubule network.

Target-Specific Ligands: Once a specific protein target is validated, the chromene scaffold can be optimized to create highly potent and selective ligands. These ligands can be used to study the function of that specific protein in health and disease.

Elucidating Cellular Pathways: As demonstrated by derivatives that induce G2/M cell cycle arrest, these compounds can be used to perturb and study the intricate machinery of cell division. ias.ac.in This provides a powerful chemical tool for cell biologists to investigate processes that are difficult to probe using genetic methods alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies to enforce the (2R)-configuration. Key steps include Claisen-Schmidt condensation followed by cyclization under controlled pH and temperature. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., organocatalysts or chiral metal complexes) critically impact enantioselectivity. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism spectroscopy .

Q. How is the absolute configuration of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like chloroform/hexane. The Flack parameter and anomalous dispersion effects (using Cu-Kα radiation) confirm the (2R)-configuration. SHELXL refinement (via Olex2 or similar software) ensures accuracy, with hydrogen bonding networks further validating the structure .